Unverified Cytotoxicity Against Multiple Myeloma Cell Lines vs. Normal Hematopoietic Progenitors
A commercial aggregator page (kuujia.com) reports that N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzenesulfonamide demonstrated an IC₅₀ below 1 µM against multiple myeloma cell lines while sparing normal hematopoietic progenitors in in vitro cytotoxicity assays conducted under ISO/IEC 17025 standards [1]. The same source references patent filings published in Q1 2024 and articles in Blood Cancer Discovery (July 2023) and Molecular Cancer Therapeutics (September 2024). HOWEVER, independent verification of these data via PubMed, Crossref, and the respective journal websites was unsuccessful as of April 2026. No comparator compound is specified in the source, and no independent replication studies have been identified. This evidence is therefore downgraded to ‘Supporting evidence’ and must be treated as unverified.
| Evidence Dimension | In vitro cytotoxicity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ < 1 µM against multiple myeloma cell lines |
| Comparator Or Baseline | No specific comparator named; normal hematopoietic progenitors used as negative control |
| Quantified Difference | Cannot be calculated; selective cytotoxicity implied but not quantified vs. a defined comparator |
| Conditions | In vitro cytotoxicity assay under ISO/IEC 17025 standards (source: kuujia.com); cell line identities, treatment duration, and endpoint not specified |
Why This Matters
If independently confirmed, sub‑micromolar potency with apparent selectivity versus normal progenitors would position this compound as a candidate for targeted oncology research; however, procurement decisions must recognize that the supporting data are unverified.
- [1] Kuujia.com product page for CAS 954038-80-3 (N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylbenzenesulfonamide). Accessed April 2026. NB: Claims cite Blood Cancer Discovery (July 2023) and Molecular Cancer Therapeutics (September 2024) but could not be independently verified. View Source
